7-Oxolumazine
Description
7-Oxolumazine is a lumazine derivative characterized by an oxo (keto) group at the C7 position of its heterocyclic pteridine core.
Properties
IUPAC Name |
6-methyl-8-(2,3,4,5-tetrahydroxypentyl)-1H-pteridine-2,4,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVUUAIJUUUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939118 | |
| Record name | 1-Deoxy-1-(2,4-dihydroxy-6-methyl-7-oxopteridin-8(7H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-89-9 | |
| Record name | D-Ribitol, 1-deoxy-1-(1,3,4,7-tetrahydro-6-methyl-2,4,7-trioxo-8(2H)-pteridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17879-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Photolumazine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(2,4-dihydroxy-6-methyl-7-oxopteridin-8(7H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
7-Oxolumazine can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture . The synthetic route involves the expression of a soluble, single-chain, bovine–human chimeric MR1 construct using a baculoviral expression system . This method allows for the capture of ligands produced during coculture with eukaryotic expression systems.
Chemical Reactions Analysis
7-Oxolumazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
7-Oxolumazine has several scientific research applications. In chemistry, it is used as a probe to study photoluminescent properties and photocatalytic reactions . In biology, it plays a crucial role in the immune response by interacting with MAIT cells, which are involved in the detection of microbial infections . Additionally, in industry, photolumazine C can be used in the development of photoluminescent materials for various applications, including sensors and imaging devices .
Mechanism of Action
The mechanism of action of photolumazine C involves its interaction with the MHC class I–related protein 1 (MR1), which presents microbial metabolites to MAIT cells . This interaction leads to the activation of MAIT cells, which then produce a cytotoxic or Th1-like cytokine response to combat microbial infections . The molecular targets involved in this process include the T cell receptors on MAIT cells and the MR1/metabolite complexes .
Comparison with Similar Compounds
Key Characteristics:
- Chemical Structure : The core structure consists of a pteridine ring system with substitutions at positions 6, 7, and 8. The oxo group at C7 distinguishes it from other lumazine derivatives .
- Synthesis : Early synthetic routes were reported by Pfleiderer et al. (1957), involving condensation reactions under controlled conditions .
- Biological Significance : 7-Oxolumazine and its derivatives act as potent inhibitors of riboflavin synthase and lumazine synthase, enzymes critical in the biosynthesis of riboflavin (vitamin B2). Molecular modeling studies suggest that carboxylated derivatives of this compound bind to active-site residues (e.g., Arg127 and Lys135) in E. coli riboflavin synthase, disrupting flavin production .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between this compound and structurally related compounds:
Physicochemical Properties
- Solubility : this compound is sparingly soluble in water but forms stable complexes with divalent cations. Derivatives with carboxyl groups (e.g., compound 22 in ) show improved aqueous solubility .
- Stability : The oxo group at C7 increases oxidative stability compared to hydroxylated analogs like 7-hydroxycoumarin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
